1-Ethylpiperidin-3-amine structure and chemical properties
1-Ethylpiperidin-3-amine structure and chemical properties
An In-depth Technical Guide to 1-Ethylpiperidin-3-amine: Structure, Properties, Synthesis, and Applications
Introduction
1-Ethylpiperidin-3-amine is a heterocyclic amine featuring a piperidine core, a foundational structure in medicinal chemistry. The piperidine ring is a prevalent motif in numerous FDA-approved drugs and natural alkaloids, valued for its ability to impart favorable physicochemical properties such as enhanced solubility and lipophilicity, which are critical for developing drug-like candidates.[1][2] This guide offers a comprehensive technical overview of 1-Ethylpiperidin-3-amine, detailing its chemical structure, properties, synthesis, and applications to serve as a critical resource for researchers, scientists, and professionals in drug development.
Molecular Structure and Identification
1-Ethylpiperidin-3-amine, with the molecular formula C₇H₁₆N₂, is a chiral compound existing as two distinct enantiomers, (R)- and (S)-1-Ethylpiperidin-3-amine. The structure consists of a six-membered piperidine ring substituted with an ethyl group on the ring nitrogen (position 1) and a primary amine group at position 3. This substitution pattern creates a stereocenter at the C3 position.
Caption: Chemical structures of racemic, (S)-, and (R)-1-Ethylpiperidin-3-amine.
Table 1: Key Identifiers for 1-Ethylpiperidin-3-amine
| Identifier | Value |
|---|---|
| IUPAC Name | 1-ethylpiperidin-3-amine[3] |
| CAS Number | 6789-94-2 (for racemate)[4][5][6][7] |
| 1149384-34-8 (for (S)-enantiomer)[8] | |
| 1020396-26-2 (for (R)-enantiomer)[9] | |
| Molecular Formula | C₇H₁₆N₂[4][9][10] |
| Molecular Weight | 128.22 g/mol [4][9][10] |
| Canonical SMILES | CCN1CCCC(C1)N |
| InChIKey | WAKUKXKZEXFXJP-UHFFFAOYSA-N |
Physicochemical Properties
The properties of 1-Ethylpiperidin-3-amine are dictated by its constituent functional groups: a basic tertiary amine integrated within the piperidine ring, a primary amine at the C3 position, and an ethyl group that enhances lipophilicity.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Boiling Point | 155.1°C (at 760 mmHg) | [5] |
| Flash Point | 60.6°C | [5] |
| Density | 0.898 g/cm³ (Predicted) | [9] |
| pKa (Conjugate Acid) | 11.06 ± 0.20 (Predicted) |[9] |
The molecule possesses two basic centers. The ring nitrogen, being a tertiary amine, is a strong base. The ethyl group, through a positive inductive effect, increases the electron density on this nitrogen, making it slightly more basic than unsubstituted piperidine (pKa of conjugate acid ~11.22)[11]. The primary exocyclic amine at C3 also contributes significantly to the overall basicity of the molecule. This dual basicity is a key feature in its synthetic applications, allowing for differential reactivity based on steric hindrance and electronic effects.
Synthesis and Reactivity
Synthetic Pathway: Reductive Amination
A prevalent and efficient method for synthesizing 1-Ethylpiperidin-3-amine is the reductive amination of 1-ethylpiperidin-3-one. This pathway is favored for its operational simplicity and high yields.
Caption: Workflow for synthesis via reductive amination.
Experimental Protocol: Synthesis via Reductive Amination
-
Reaction Setup: To a solution of 1-ethylpiperidin-3-one (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a source of ammonia, typically ammonium acetate (2.0-3.0 eq). The choice of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is crucial; it is selective for the imine formed in situ and tolerant of the slightly acidic conditions generated by ammonium acetate, preventing side reactions.
-
Execution: Stir the mixture at ambient temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the ketone starting material.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by distillation to yield pure 1-Ethylpiperidin-3-amine.
Reactivity Profile
The reactivity is dominated by its two amine functionalities.
-
Primary Amine (C3): This group readily participates in standard amine reactions such as acylation, alkylation, sulfonylation, and formation of Schiff bases. Its accessibility makes it the primary site for derivatization in multi-step syntheses.
-
Tertiary Amine (N1): This nitrogen is strongly basic and nucleophilic. While it can be quaternized with reactive alkylating agents, its primary role is often as an acid scavenger or a directing group in more complex transformations.
This differential reactivity allows for selective functionalization, a highly desirable trait for a synthetic building block. For instance, the primary amine can be protected (e.g., as a Boc-carbamate), allowing for chemistry to be performed elsewhere in the molecule, followed by deprotection.
Applications in Medicinal Chemistry
The 3-aminopiperidine scaffold is a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents. It is a key component in Dipeptidyl Peptidase-IV (DPP-IV) inhibitors like alogliptin and linagliptin, which are used to treat type 2 diabetes.[12] 1-Ethylpiperidin-3-amine serves as a versatile starting point for accessing analogs of these complex molecules. The N-ethyl group provides a handle to modulate the molecule's lipophilicity and metabolic stability compared to simpler N-H or N-methyl analogs.
Caption: Logical progression from building block to Active Pharmaceutical Ingredient (API).
The compound also serves as a known intermediate in the synthesis of an impurity of Amisulpride, an antipsychotic medication, highlighting its relevance in both process chemistry and regulatory analysis.[4]
Spectroscopic Characterization
Definitive identification of 1-Ethylpiperidin-3-amine relies on a combination of spectroscopic techniques. The expected spectral data provide a unique fingerprint for the molecule.
Table 3: Predicted Spectroscopic Signatures
| Technique | Feature | Predicted Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | -NH₂ (primary amine) | δ 0.5 - 3.0 ppm (broad singlet) |
| -CH-NH₂ (methine) | δ ~2.5 - 3.0 ppm | |
| -CH₂-N (ring & ethyl) | δ ~2.0 - 2.8 ppm | |
| -CH₂- (ring) | δ ~1.4 - 1.9 ppm | |
| -CH₃ (ethyl) | δ ~1.0 ppm (triplet) | |
| ¹³C NMR | -CH-NH₂ (C3) | δ ~45 - 55 ppm |
| -CH₂-N (ring carbons) | δ ~50 - 60 ppm | |
| -CH₂-N (ethyl) | δ ~47 ppm | |
| -CH₂- (ring carbons) | δ ~20 - 35 ppm | |
| -CH₃ (ethyl) | δ ~12 ppm | |
| IR Spectroscopy | N-H Stretch (primary amine) | 3400–3250 cm⁻¹ (two bands)[13][14] |
| N-H Bend (primary amine) | 1650–1580 cm⁻¹[13][14] | |
| C-N Stretch (aliphatic) | 1250–1020 cm⁻¹[13] | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 128.13 |
| | Key Fragment | Alpha-cleavage adjacent to either nitrogen. |
Note: NMR shifts are approximate and depend on the solvent used.
Safety and Handling
As a reactive amine, 1-Ethylpiperidin-3-amine requires careful handling to ensure laboratory safety.
-
Hazards: The compound is classified as a skin and eye irritant.[5] Inhalation may cause respiratory tract irritation.[5] The related compound N-ethylpiperidine is a flammable liquid and can be absorbed through the skin.[15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[17] Use spark-proof tools and keep the compound away from heat, sparks, and open flames.[17]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[17]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[17]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[17]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]
-
Conclusion
1-Ethylpiperidin-3-amine is a valuable and versatile chiral building block in modern organic synthesis and medicinal chemistry. Its dual amine functionalities, combined with the modulatory effect of the N-ethyl group, provide a rich platform for creating diverse molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the research and development of novel pharmaceuticals and fine chemicals.
References
- ChemScene. (n.d.). 2031242-60-9 | (R)-1-Ethylpiperidin-3-amine dihydrochloride.
- ChemicalBook. (2023). 1-ETHYLPIPERIDIN-3-AMINE | 6789-94-2.
- ChemicalBook. (2023). 1-ETHYLPIPERIDIN-3-AMINE - Safety Data Sheet.
- Rlavie. (n.d.). (R)-1-Ethylpiperidin-3-Amine Dihydrochloride|CAS 2031242-60-9.
- BLDpharm. (n.d.). 1149384-34-8|(3S)-1-Ethylpiperidin-3-amine.
- Fisher Scientific. (2013). Material Safety Data Sheet - 1-Ethylpiperidine, 99%.
- EvitaChem. (n.d.). Buy (3R)-1-ethylpiperidin-3-amine (EVT-2592263).
- Smolecule. (n.d.). Buy 1-Ethyl-3-piperidinol, (S)- | 98584-61-3.
- ChemBK. (n.d.). 3-Piperidinamine, 1-ethyl-, (3R)-.
- PubChem. (n.d.). CID 172733925 | C14H32N4.
- New Jersey Department of Health. (n.d.). 1-ETHYL PIPERIDINE HAZARD SUMMARY.
- PubChem. (n.d.). N-Ethylpiperidine | C7H15N | CID 13007.
- Benchchem. (n.d.). Piperidin-3-amine | 54012-73-6.
- PubChem. (n.d.). 1-Ethylpiperidin-4-amine | C7H16N2 | CID 3734990.
- UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Amines.
- Titov, A. A., et al. (2022).
- Kumar, A., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 59B, 123-128.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Piperidin-3-amine Dihydrochloride: Comprehensive Overview and Applications.
- Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes.
- SpectraBase. (n.d.). 3-Amino-1-ethylpiperidine - Optional[MS (GC)] - Spectrum.
- UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Example 11.
- Chemical Point. (n.d.). 1-Ethylpiperidin-3-amine.
- Wikipedia. (n.d.). Piperidine.
Sources
- 1. Piperidin-3-amine | 54012-73-6 | Benchchem [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. CID 172733925 | C14H32N4 | CID 172733925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-ETHYLPIPERIDIN-3-AMINE | 6789-94-2 [chemicalbook.com]
- 5. 1-ETHYLPIPERIDIN-3-AMINE - Safety Data Sheet [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. chemicalpoint.eu [chemicalpoint.eu]
- 8. 1149384-34-8|(3S)-1-Ethylpiperidin-3-amine|BLD Pharm [bldpharm.com]
- 9. chembk.com [chembk.com]
- 10. 1-Ethylpiperidin-4-amine | C7H16N2 | CID 3734990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Piperidine - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. nj.gov [nj.gov]
- 16. N-Ethylpiperidine | C7H15N | CID 13007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. southwest.tn.edu [southwest.tn.edu]
